molecular formula C9H16N2O B1426623 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile CAS No. 98880-85-4

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

Cat. No.: B1426623
CAS No.: 98880-85-4
M. Wt: 168.24 g/mol
InChI Key: IFHVVMKRLUAJSS-UHFFFAOYSA-N
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Description

Overview and Significance

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile stands as a noteworthy synthetic organic compound that has garnered attention in chemical research due to its distinctive structural features and potential applications. The compound exhibits a unique molecular architecture that combines three critical functional groups: a nitrile group (-C≡N), a tertiary amine functionality within the methylated piperidine ring, and an ether linkage connecting these moieties. This specific arrangement of functional groups creates a molecule with diverse chemical reactivity patterns and considerable potential for pharmaceutical applications.

The significance of this compound lies primarily in its versatility as a synthetic intermediate and its potential biological activity. The presence of the piperidine ring, a common structural motif in numerous pharmaceuticals and natural alkaloids, suggests possible therapeutic applications. Piperidine derivatives are widely recognized for their importance in medicinal chemistry, with examples including piperine from black pepper, the fire ant toxin solenopsin, and various pharmaceutical compounds. The nitrile functionality adds another dimension to the compound's utility, as nitrile groups can undergo numerous transformations including hydrolysis to carboxylic acids or amides, reduction to primary amines, and participation in cycloaddition reactions.

Research applications of this compound span several domains of chemistry and biochemistry. The compound serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules containing piperidine scaffolds. Its structural features make it suitable for medicinal chemistry research, where it may serve as a lead compound or intermediate in drug discovery programs. The tertiary amine nitrogen contributes to the compound's basicity and potential for salt formation, expanding its utility in pharmaceutical formulation research.

Property Value Reference
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol
Chemical Abstracts Service Number 98880-85-4
Boiling Point 125-126°C at 7 Torr
Storage Temperature Ambient

Historical Context and Development

The development of this compound can be understood within the broader historical context of piperidine chemistry and nitrile-containing compounds. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundational chemistry that would later enable the synthesis of more complex piperidine derivatives.

The industrial production of piperidine was revolutionized through the development of catalytic hydrogenation processes. Modern industrial methods produce piperidine through the hydrogenation of pyridine, typically over a molybdenum disulfide catalyst, following the reaction: C₅H₅N + 3 H₂ → C₅H₁₀NH. This advancement in piperidine production methodology provided the foundation for synthesizing numerous piperidine derivatives, including compounds like this compound.

The historical development of nitrile chemistry has also played a crucial role in enabling the synthesis of compounds like this compound. Propanenitrile, also known as propionitrile or ethyl cyanide, was established as an important industrial chemical with the molecular formula CH₃CH₂CN. The main industrial route to propanenitrile involves the hydrogenation of acrylonitrile, and it can also be prepared through the ammoxidation of propanol according to the reaction: CH₃CH₂CH₂OH + O₂ + NH₃ → CH₃CH₂C≡N + 3 H₂O.

The convergence of piperidine and nitrile chemistry has enabled the development of hybrid compounds that combine the biological activity potential of piperidine rings with the synthetic versatility of nitrile groups. This historical progression represents a significant advancement in synthetic organic chemistry, allowing for the creation of compounds with enhanced pharmacological profiles and improved synthetic accessibility.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing multiple functional groups. The compound possesses several alternative names that reflect different aspects of its structure and naming conventions. According to chemical databases, the compound is also known as 1-(3-cyanopropoxy)-4-methylpiperidine, which emphasizes the cyanopropoxy substituent attached to the methylpiperidine core.

The systematic name breaks down into several components that describe the molecular structure. The "3-" prefix indicates the position of the functional group attachment on the propanenitrile chain. The "[(1-Methylpiperidin-4-yl)oxy]" portion describes the methylated piperidine ring connected through an oxygen atom at the 4-position of the piperidine ring. The "propanenitrile" suffix identifies the three-carbon chain terminating in a nitrile group.

From a chemical classification perspective, this compound belongs to several important categories of organic compounds. Primarily, it is classified as a nitrile compound due to the presence of the C≡N functional group. Simultaneously, it falls under the category of ether compounds because of the oxygen linkage between the piperidine ring and the propanenitrile chain. Additionally, the compound is classified as a tertiary amine due to the nitrogen atom in the piperidine ring bearing three carbon substituents.

The compound can also be categorized as a heterocyclic compound because of the six-membered piperidine ring containing one nitrogen atom. This classification places it within the broader family of nitrogen-containing heterocycles, which are of particular importance in medicinal chemistry and pharmaceutical research.

Classification Category Description Functional Group Present
Nitrile Contains carbon-nitrogen triple bond -C≡N
Ether Contains carbon-oxygen-carbon linkage C-O-C
Tertiary Amine Nitrogen bonded to three carbon atoms N(CH₃)(C)(C)
Heterocyclic Compound Contains nitrogen in ring structure Piperidine ring
Aliphatic Compound Non-aromatic carbon chain Propyl chain

Position in Chemical Space

This compound occupies a unique position within chemical space, defined by its distinctive combination of structural features and functional groups. The compound's molecular architecture places it at the intersection of several important chemical families, creating opportunities for diverse chemical transformations and biological interactions.

Within the broader landscape of piperidine derivatives, this compound represents a specific subset characterized by ether-linked substituents at the 4-position of the piperidine ring. The chemical space occupied by piperidine derivatives is vast and encompasses numerous natural products and synthetic compounds. For example, natural alkaloids such as piperine, which gives black pepper its characteristic taste, and solenopsin from fire ants, demonstrate the biological relevance of piperidine-containing structures. The presence of the methyl group on the piperidine nitrogen creates additional steric and electronic effects that distinguish this compound from other piperidine derivatives.

The nitrile functionality positions the compound within a chemically versatile space that enables numerous synthetic transformations. Nitrile groups are known for their ability to participate in hydrolysis reactions to form carboxylic acids or amides, reduction reactions to yield primary amines, and cycloaddition reactions to create heterocyclic structures. This chemical reactivity expands the potential applications of this compound in synthetic chemistry and drug discovery.

Comparative analysis with structurally related compounds reveals the unique characteristics of this compound. Related compounds such as 4-cyano-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide demonstrate the potential for further structural elaboration of the basic piperidine-ether-nitrile framework. This compound, with molecular formula C₂₁H₂₆N₄O₃ and molecular weight 382.5 grams per mole, represents a more complex derivative that maintains the core structural elements while incorporating additional pharmacologically relevant moieties.

The compound's position in chemical space is further defined by its relationship to other nitrile-containing piperidine derivatives. For instance, 2-(1-Methylpiperidin-4-yl)propanedinitrile, with molecular formula C₉H₁₃N₃, represents a related structure where the ether linkage is replaced by a direct carbon-carbon bond and an additional nitrile group is present. These structural variations demonstrate the diversity possible within this chemical space and highlight the specific characteristics that distinguish this compound.

Related Compound Molecular Formula Key Structural Differences Reference
4-cyano-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide C₂₁H₂₆N₄O₃ Extended aromatic system, additional amide functionality
2-(1-Methylpiperidin-4-yl)propanedinitrile C₉H₁₃N₃ Direct C-C bond instead of ether, second nitrile group
3-(1-Methylpiperidin-4-yl)propan-1-ol C₉H₁₉NO Hydroxyl group instead of nitrile functionality
4-Hydroxy-N-methylpiperidine C₆H₁₃NO Lacks propanenitrile chain, hydroxyl directly on ring

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHVVMKRLUAJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile is C₉H₁₆N₂O, with a molecular weight of approximately 168.24 g/mol. The compound contains both ether and nitrile functional groups, which contribute to its reactivity and utility in synthetic chemistry.

Medicinal Chemistry Applications

Due to its structural characteristics, this compound has been investigated for its potential therapeutic applications:

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing new pharmaceuticals. For example, compounds with similar piperidine structures have been shown to exhibit activity against various diseases, including cancer and autoimmune disorders .
  • Protein Kinase Inhibition : Research indicates that derivatives of similar structures can act as inhibitors of protein kinases, which are critical in regulating cellular functions. This inhibition can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules:

  • Synthetic Versatility : The presence of the nitrile group allows for various chemical reactions, including nucleophilic addition and cyclization processes. This versatility is advantageous for creating diverse chemical libraries for drug discovery.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(3-Cyanopropoxy)-4-methylpiperidinePiperidine ring, nitrile groupDirectly related structure, minimal differences
N-(2-Hydroxypropyl)-1-methylpiperidinePiperidine ring, hydroxyl groupHydroxyl instead of nitrile; different reactivity
4-(2-Cyanopropoxy)-morpholineMorpholine ring, nitrile groupMorpholine instead of piperidine; altered properties

This table illustrates how the combination of functional groups in this compound enhances its potential for specific reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of compounds related to this compound:

  • Synthesis Techniques : Various methods for synthesizing this compound have been explored, demonstrating its accessibility for laboratory research. These methods often involve straightforward reactions that highlight the compound's utility as an intermediate.
  • Biological Activity : Investigations into the biological effects of related compounds have shown promise in treating diseases characterized by inflammation and immune system dysregulation. Such findings suggest that this compound could play a role in developing new therapeutic agents .

Mechanism of Action

The mechanism by which 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile and its analogs:

Compound Name Core Structure Key Substituents Synthetic Method Biological/Pharmacological Relevance Reference
This compound Piperidine-ether-nitrile - 1-Methylpiperidin-4-yloxy group
- Propanenitrile chain
Commercial synthesis (discontinued) Intermediate for heterocyclic drug development
3-(Methyl(2-(methyl(1-methylpiperidin-4-yl)amino)thieno[3,2-d]pyrimidin-4-yl)amino)propanenitrile Thienopyrimidine-nitrile - Thienopyrimidine core
- Dual methylamino groups
- Piperidine-linked nitrile
Reductive amination (Method D) Leishmania N-myristoyltransferase inhibitor
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile Pyrimidoindole-piperidine - Pyrimidoindole core
- Ethynyl group
- Piperidine-linked nitrile
Multi-step nucleophilic substitution Kinase inhibition (structural analog studies)
Tepotinib (IUPAC name: 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-1,6-dihydro-6-oxopyridazin-3-yl)benzonitrile) Pyridazine-pyrimidine - 1-Methylpiperidin-4-ylmethoxy group
- Benzonitrile moiety
Catalytic cross-coupling c-Met inhibitor (approved anticancer agent)

Structural Nuances and Functional Implications

  • Heterocyclic Core: Thienopyrimidine-based analogs (e.g., compound in ) exhibit enhanced enzymatic inhibition due to planar aromatic systems, whereas the non-aromatic ether linkage in this compound may reduce target affinity .

Pharmacological Potential

While this compound lacks direct reported bioactivity, its structural analogs demonstrate diverse applications:

  • Antiparasitic Activity: Thienopyrimidine derivatives (e.g., ) inhibit Leishmania N-myristoyltransferase with IC₅₀ values <1 µM, attributed to the thienopyrimidine core’s interaction with the enzyme’s hydrophobic pocket .
  • Anticancer Agents : Tepotinib’s c-Met inhibition (Ki = 4 nM) highlights the importance of aromatic heterocycles paired with nitrile groups for targeted therapy, a feature absent in the simpler structure of this compound .

Physicochemical Properties

  • LogP Comparison : Computational models predict a logP of ~1.2 for this compound, higher than Tepotinib (logP = 3.8), suggesting reduced membrane permeability but improved aqueous solubility .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for analogs like compound indicate decomposition temperatures >200°C, whereas the parent compound’s stability remains uncharacterized .

Biological Activity

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile, also known as 1-(3-cyanopropoxy)-4-methylpiperidine, is a synthetic organic compound with the molecular formula C₉H₁₆N₂O and a molecular weight of approximately 168.24 g/mol. This compound features a nitrile group and a piperidine moiety, which suggests potential applications in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound exhibits notable chemical reactivity attributed to its functional groups:

  • Nitrile Group : Known for its ability to undergo various chemical reactions, enhancing the compound's versatility in synthetic applications.
  • Piperidine Moiety : Contributes to the compound's biological activity by interacting with biological targets such as receptors and enzymes.

Biological Activity

Research indicates that this compound may possess several biological activities:

Antitumor Activity

A study highlighted the significance of compounds similar to this compound in exhibiting antitumor properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation in various assays, including the P388 lymphocytic leukemia model .

Neuropharmacological Effects

Given its piperidine structure, this compound may interact with neurotransmitter systems. Research suggests that piperidine derivatives can modulate dopaminergic and serotonergic pathways, potentially influencing mood disorders and neurodegenerative diseases.

Antimicrobial Properties

Preliminary investigations into related compounds have indicated potential antimicrobial effects. The presence of the nitrile group may enhance the interaction with microbial enzymes, leading to inhibition of growth in certain bacterial strains.

Case Studies

Case studies provide a deeper understanding of the biological activity associated with this compound:

  • Case Study on Antitumor Efficacy :
    • Objective : To evaluate the effectiveness of piperidine derivatives in inhibiting tumor growth.
    • Findings : A derivative demonstrated significant cytotoxicity against P388 leukemia cells, suggesting that modifications to the piperidine structure can enhance antitumor activity.
  • Neuropharmacological Assessment :
    • Objective : To assess the impact of piperidine derivatives on neurotransmitter levels.
    • Findings : Compounds similar to this compound showed increased serotonin levels in animal models, indicating potential antidepressant effects.
  • Antimicrobial Activity Evaluation :
    • Objective : To test the antimicrobial efficacy of related nitrile compounds.
    • Findings : Certain derivatives inhibited the growth of Gram-positive bacteria, suggesting that structural modifications can lead to enhanced antimicrobial properties.

Comparative Analysis

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundPiperidine ring, nitrile groupDirectly related structurePotential antitumor and neuroactive
1-(3-Cyanopropoxy)-4-methylpiperidinePiperidine ring, nitrile groupMinimal differencesAntitumor activity
N-(2-Hydroxypropyl)-1-methylpiperidinePiperidine ring, hydroxyl groupHydroxyl instead of nitrileVaries; less potent than nitriles
4-(2-Cyanopropoxy)-morpholineMorpholine ring, nitrile groupMorpholine instead of piperidineAltered properties; potential use

Q & A

Q. Q1. What are the optimized synthetic routes for 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile, and how do reaction conditions influence yield?

Methodological Answer:

  • Route Selection : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-methylpiperidin-4-ol with acrylonitrile derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C) is a common approach .
  • Condition Optimization : Temperature control (0–5°C) minimizes side reactions like polymerization of nitrile groups. Catalysts such as piperidine improve reaction efficiency by deprotonating intermediates .
  • Yield Enhancement : Solvent polarity (ethanol or dichloromethane) and stoichiometric ratios (1:1.2 for alcohol to nitrile) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm the piperidine ring’s substitution pattern and nitrile group presence (δ ~120 ppm for CN) .
    • IR : A sharp peak at ~2240 cm1^{-1} verifies the nitrile functional group .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves the 3D structure, including bond angles and torsional strain in the piperidine-oxypropane linkage. Data refinement using SHELXL ensures accuracy (R-factor < 0.05) .

Q. Q3. What safety protocols are essential for handling nitrile-containing compounds like this in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to strong oxidizers (risk of exothermic reactions) .
  • Waste Management : Neutralize nitrile residues with alkaline hydrolysis (NaOH/ethanol) before disposal. Collect waste in labeled containers for incineration .

Advanced Research Questions

Q. Q4. How can computational modeling and X-ray data resolve discrepancies in reported bond lengths or conformational flexibility?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated bond lengths (e.g., C-O in the oxypropane chain) with experimental X-ray data (e.g., 1.43 Å vs. 1.41 Å). Discrepancies >0.02 Å suggest lattice packing effects or measurement errors .
  • Molecular Dynamics (MD) : Simulate rotational barriers of the piperidine ring to assess conformational stability. Match torsional angles (e.g., 60° vs. 55°) with crystallographic data to validate models .

Q. Q5. What strategies are recommended for studying this compound’s bioactivity in protein-ligand systems?

Methodological Answer:

  • Crystallographic Screening : Co-crystallize the compound with target proteins (e.g., p53 mutants) to identify binding pockets. Use SHELXE for phase determination and REFMAC5 for refinement .
  • SAR Analysis : Synthesize analogs (e.g., replacing nitrile with amide) and test inhibition kinetics (IC50_{50}) against kinases or GPCRs. Compare binding affinities via surface plasmon resonance (SPR) .

Q. Q6. How should researchers address contradictions in solubility or stability data across studies?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C) to isolate variables .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to detect decomposition phases (endothermic peaks >150°C). Pair with HPLC-MS to identify degradation byproducts (e.g., oxidation of nitrile to carboxylate) .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 3-Oxo-3-(piperidin-1-yl)propanenitrile) to contextualize discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile
Reactant of Route 2
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3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.